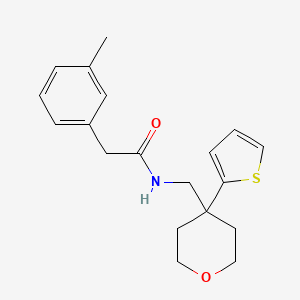

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide

Description

N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a tetrahydropyran (THP) ring substituted at the 4-position with a thiophen-2-yl group. The THP moiety is further functionalized with a methylene bridge (-CH2-) linking it to the acetamide nitrogen. The acetamide carbonyl group is attached to a meta-methylphenyl (m-tolyl) substituent.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-15-4-2-5-16(12-15)13-18(21)20-14-19(7-9-22-10-8-19)17-6-3-11-23-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINHUPZPCJOIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the tetrahydro-2H-pyran ring, and finally the attachment of the acetamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the correct formation of each ring structure.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving thiophene derivatives.

Industry: It can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several acetamide derivatives reported in the literature:

- Tetrahydro-2H-pyran (THP) and Thiophene Moieties :

- describes N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide, which features a THP ring and thiophene group but differs in the acetamide substituent (sulfonylphenyl vs. m-tolyl) .

- cites 2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide, which incorporates dual THP groups and a fluorophenyl-thiazole system, highlighting the versatility of THP in drug design .

- Acetamide Linkers and Aromatic Substituents: reports pyridine-based acetamides (e.g., 11d, 11e, 11f) with substituents like 4-chlorophenyl, 4-cyanophenyl, and 4-methoxyphenyl, demonstrating how electronic effects (electron-withdrawing vs. donating groups) modulate properties . highlights N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24), which combines thiophene, pyrimidine, and sulfonamide groups for tyrosine kinase inhibition .

Physicochemical Properties

A comparative analysis of melting points and yields is summarized below:

The target compound’s properties remain uncharacterized in the evidence, but trends suggest that electron-donating groups (e.g., methoxy in 11f) correlate with higher melting points compared to electron-withdrawing groups (e.g., cyano in 11e).

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide, with the CAS number 1203287-51-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 329.5 g/mol

- Structure : The compound features a thiophene ring, a tetrahydropyran moiety, and an acetamide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1203287-51-7 |

| Molecular Formula | CHNOS |

| Molecular Weight | 329.5 g/mol |

The biological activity of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide is primarily attributed to its interaction with various biological targets. The thiophene ring can modulate enzyme activity and receptor interactions, while the tetrahydropyran structure enhances solubility and bioavailability in biological systems .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of tetrahydropyran have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The specific compound under review may also possess similar properties due to its structural analogies.

Anti-inflammatory and Analgesic Effects

Studies suggest that compounds containing thiophene and tetrahydropyran rings may exhibit anti-inflammatory effects. These compounds have been evaluated in animal models for their ability to reduce inflammation and pain, indicating potential applications in treating inflammatory diseases.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of similar thiophene derivatives on human cancer cell lines. Results showed that certain derivatives significantly inhibited cell proliferation, suggesting that N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide could be further investigated for its anticancer potential .

- Anti-inflammatory Testing : In vivo studies demonstrated that thiophene-containing compounds reduced edema in rat paw models, supporting their potential as anti-inflammatory agents. The mechanism was linked to the inhibition of pro-inflammatory cytokines.

Research Findings

Recent literature has highlighted various biological activities associated with compounds similar to N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.